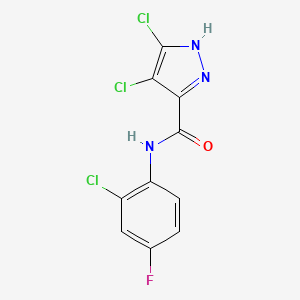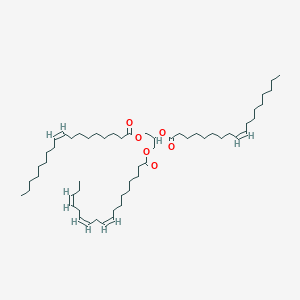
Glycerol 1,2-dioleate 3-alpha-linolenate
Übersicht
Beschreibung
Glycerol 1,2-dioleate 3-alpha-linolenate is a chemical compound that belongs to the class of glycerides. It is a triacylglycerol, which means it is composed of glycerol esterified with three fatty acids: two oleic acids and one alpha-linolenic acid.
Wirkmechanismus
- The primary target of this compound is likely to be enzymes involved in lipid metabolism. Specifically, it may interact with glycerol-3-phosphate dehydrogenase (GPDH), an essential enzyme that plays a central role in glycolysis, respiration, and phospholipid biosynthesis .
- GPDH catalyzes the reversible redox conversion of dihydroxyacetone phosphate (DHAP) to sn-glycerol 3-phosphate. This reaction is crucial for maintaining the balance between glycolysis and lipid metabolism .
- Glycerol 1,2-dioleate 3-alpha-linolenate likely interacts with GPDH at the glycerol-3-phosphate site. It may influence the enzyme’s conformational states, affecting substrate binding and catalysis .
- The compound’s action may lead to altered lipid profiles, affecting triglycerides (TG), cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels in tissues and serum .
- It could also impact cellular energy metabolism and immune responses, as suggested by Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis .
Target of Action:
Mode of Action:
Biochemical Pathways:
Result of Action:
Action Environment:
Biochemische Analyse
Biochemical Properties
The compound plays a role in lipid metabolism. It interacts with enzymes and proteins involved in lipid metabolism and gut microbiota, and decreases the level of pro-inflammatory cytokines . The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
Glycerol 1,2-dioleate 3-alpha-linolenate has been shown to have effects on various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of ongoing research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycerol 1,2-dioleate 3-alpha-linolenate can be achieved through enzymatic glycerolysis. This method involves the reaction of glycerol with fatty acid esters in the presence of a lipase enzyme. For example, the lipase-catalyzed synthesis of 1,3-diolein (a similar compound) involves the irreversible glycerolysis of vinyl oleate with glycerol. The reaction is conducted in a solvent-free system at 30°C for 8 hours, using Lipozyme RM IM as the catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for other diacylglycerols and triacylglycerols. This includes enzymatic glycerolysis or esterification processes, which are preferred due to their mild reaction conditions and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
Glycerol 1,2-dioleate 3-alpha-linolenate can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleic and alpha-linolenic acid moieties can be oxidized.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester bonds can be exchanged with other alcohols or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.
Major Products
Oxidation: Produces epoxides, diols, or other oxidized derivatives.
Hydrolysis: Produces free fatty acids (oleic acid and alpha-linolenic acid) and glycerol.
Transesterification: Produces new esters depending on the alcohol or acid used.
Wissenschaftliche Forschungsanwendungen
Glycerol 1,2-dioleate 3-alpha-linolenate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and reactions.
Biology: Investigated for its effects on lipid metabolism and gut microbiota.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Used in the formulation of emulsifiers, surfactants, and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oleate-2-palmitate-3-linoleate glycerol: Another triacylglycerol with different fatty acid composition.
1,3-Diolein: A diacylglycerol with two oleic acid moieties.
Triglycerides: General class of compounds with three fatty acids esterified to glycerol.
Uniqueness
Glycerol 1,2-dioleate 3-alpha-linolenate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. Its combination of oleic and alpha-linolenic acids provides a balance of stability and reactivity, making it suitable for various applications.
Eigenschaften
IUPAC Name |
[3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXMJPFOHYSIU-FIEPDWKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


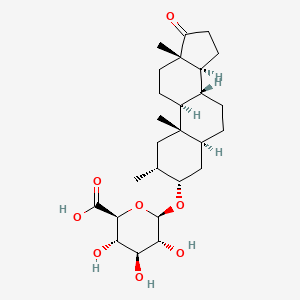
![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
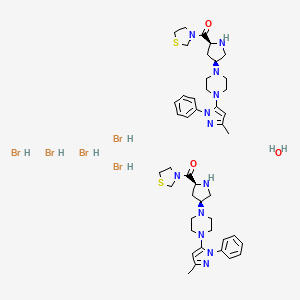
![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)
![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)
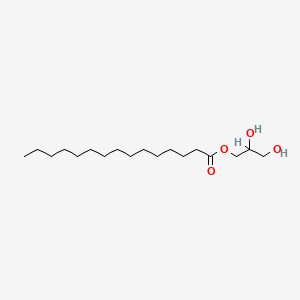
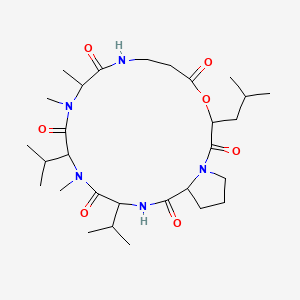
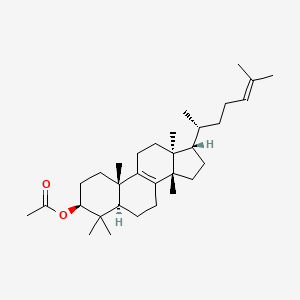
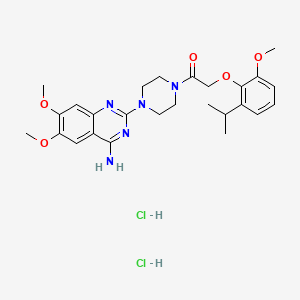
![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)
![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)
